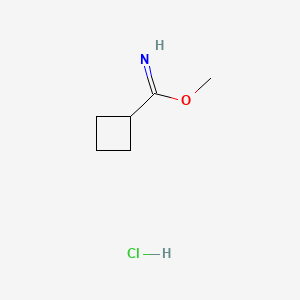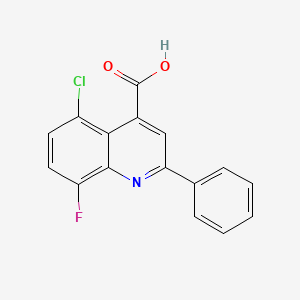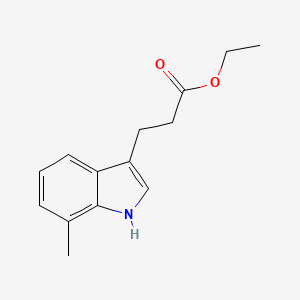
5'-O-DMTr-2'-OMeU-methyl phosphonamidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-DMTr-2’-OMeU-methyl phosphonamidite is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-2’-OMeU-methyl phosphonamidite involves the protection of the hydroxyl groups and the introduction of the phosphonamidite group. The typical synthetic route includes the following steps:
Protection of the 5’-hydroxyl group: This is achieved using dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Methylation of the 2’-hydroxyl group: This step involves the use of methyl iodide (MeI) in the presence of a base like sodium hydride (NaH).
Introduction of the phosphonamidite group: This is done using a phosphonamidite reagent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production methods for 5’-O-DMTr-2’-OMeU-methyl phosphonamidite typically involve large-scale synthesis using automated synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents .
化学反应分析
Types of Reactions
5’-O-DMTr-2’-OMeU-methyl phosphonamidite undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as iodine in the presence of water.
Reduction: Reduction reactions can be performed using reducing agents like dithiothreitol (DTT).
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Iodine and water.
Reduction: Dithiothreitol (DTT).
Substitution: Nucleophiles or electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of phosphates, while reduction can yield phosphites .
科学研究应用
5’-O-DMTr-2’-OMeU-methyl phosphonamidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in the study of DNA and RNA synthesis, as well as in the development of nucleic acid-based therapeutics.
Medicine: Investigated for its potential anticancer properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the production of nucleic acid-based diagnostic tools and therapeutic agents .
作用机制
The mechanism of action of 5’-O-DMTr-2’-OMeU-methyl phosphonamidite involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of DNA synthesis and the activation of apoptotic pathways .
相似化合物的比较
Similar Compounds
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite: Another purine nucleoside analog with similar anticancer properties.
DMT-2’-O-MOE-rMeU Phosphoramidite: A related compound used in oligonucleotide synthesis.
Uniqueness
5’-O-DMTr-2’-OMeU-methyl phosphonamidite is unique due to its specific structure, which allows for efficient incorporation into nucleic acids and effective inhibition of DNA synthesis. Its broad antitumor activity and ability to induce apoptosis make it a valuable compound in cancer research and therapy .
属性
分子式 |
C38H48N3O8P |
|---|---|
分子量 |
705.8 g/mol |
IUPAC 名称 |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C38H48N3O8P/c1-25(2)41(26(3)4)50(8)49-34-32(48-36(35(34)46-7)40-23-22-33(42)39-37(40)43)24-47-38(27-12-10-9-11-13-27,28-14-18-30(44-5)19-15-28)29-16-20-31(45-6)21-17-29/h9-23,25-26,32,34-36H,24H2,1-8H3,(H,39,42,43)/t32-,34-,35-,36-,50?/m1/s1 |
InChI 键 |
OMQYBRGCCIXKCN-IFQFNZHASA-N |
手性 SMILES |
CC(C)N(C(C)C)P(C)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
规范 SMILES |
CC(C)N(C(C)C)P(C)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13706528.png)
![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)
![2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)


![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)
![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)


![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)

